Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone
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Overview
Description
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound known for its role as a cell-permeable inhibitor of caspase-2. Caspase-2 is an enzyme involved in the process of apoptosis, or programmed cell death. This compound is often used in biochemical research to study the mechanisms of apoptosis and to develop potential therapeutic agents for diseases where apoptosis is dysregulated, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:
Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Fluoromethylketone Addition: The final step involves the addition of the fluoromethylketone group to the peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The fluoromethylketone group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced derivatives with modified functional groups.
Scientific Research Applications
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactivity of fluoromethylketone-containing peptides.
Biology: Investigating the role of caspase-2 in apoptosis and other cellular processes.
Medicine: Developing potential therapeutic agents for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by inhibiting caspase-2 through competitive and irreversible inhibition. Caspase-2 is a cysteine protease that plays a crucial role in the initiation of apoptosis. By binding to the active site of caspase-2, Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process.
Comparison with Similar Compounds
Similar Compounds
Z-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone: Another caspase inhibitor with a similar structure but different amino acid sequence.
Z-Leu-Glu(OMe)-His-Asp(OMe)-fluoromethylketone: Inhibits different caspases and has distinct biological effects.
Uniqueness
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is unique due to its specific inhibition of caspase-2, making it a valuable tool for studying the role of this enzyme in apoptosis. Its cell-permeable nature allows it to be used in various cellular and in vivo studies, providing insights into the mechanisms of apoptosis and potential therapeutic applications.
Properties
IUPAC Name |
methyl 5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21?,22-,26-,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTIWMNLIROOQF-CNKNRCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46FN5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.